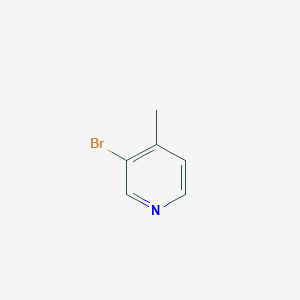

3-溴-4-甲基吡啶

描述

Synthesis Analysis

The synthesis of derivatives similar to 3-Bromo-4-methylpyridine often involves bromination reactions and can be achieved through methods such as self-condensation of bromopyridines or via sequential metalation and metal-halogen exchange of dibromopyridine. For instance, the synthesis of polyhalogenated bipyridines has been reported to proceed via a simple dimerization procedure starting from dihalopyridines, which might suggest analogous strategies for synthesizing 3-Bromo-4-methylpyridine derivatives (Abboud et al., 2010).

Molecular Structure Analysis

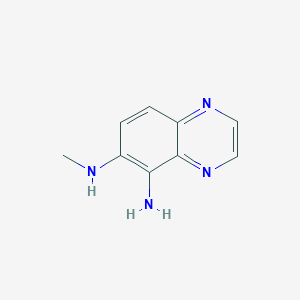

The molecular structure of pyridine derivatives, including brominated variants, has been extensively studied using methods such as X-ray crystallography, NMR, and vibrational spectroscopy. These studies provide detailed insights into the geometry, electronic structure, and intramolecular interactions of these molecules. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been characterized by single-crystal X-ray diffraction, showcasing the typical planar structure of pyridine derivatives and the potential for hydrogen bonding (Khalaji et al., 2017).

Chemical Reactions and Properties

3-Bromo-4-methylpyridine participates in various chemical reactions, including cross-coupling reactions, which are pivotal in organic synthesis for constructing complex molecules. The Suzuki cross-coupling reaction, in particular, has been utilized to synthesize novel pyridine-based derivatives, indicating the versatility of bromopyridine compounds in forming biologically active and structurally diverse molecules (Ahmad et al., 2017).

Physical Properties Analysis

The physical properties of 3-Bromo-4-methylpyridine, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific data for 3-Bromo-4-methylpyridine might not be readily available, the physical properties of similar bromopyridine derivatives have been characterized, providing a basis for understanding the behavior of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-methylpyridine, including its reactivity, stability, and interactions with other chemical entities, are influenced by the presence of the bromo and methyl groups. These groups can direct further functionalization reactions, influence the electronic distribution within the molecule, and affect its overall reactivity pattern. The synthesis and reactivity of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlight the potential chemical transformations of brominated pyridine derivatives (Hirokawa et al., 2000).

科学研究应用

用于合成具有抗血栓、生物膜抑制和溶血活性的新吡啶衍生物(Ahmad et al., 2017)。

在研究3-吡啶和手性Pd(II)和Pt(II)双(三氟甲磺酸盐)之间反应中,形成对映异构的方平阳离子配合物(Fuss et al., 1999)。

用于吡啶和其他杂环中硅基介导的卤/卤置换(Schlosser & Cottet, 2002)。

3-溴-4-甲基吡啶有助于研究氨基化合物形成机制(Martens & Hertog, 2010)。

用于合成噻吡啶,可用于各种研究应用(Bremner et al., 1992)。

该化合物在合成席夫碱和过渡金属催化的亚胺水解中起作用(Ahmad et al., 2019)。

用于合成5-芳基氨基-2-吡啶(Peterson & Tolman, 1977)。

通过还原特定吡啶衍生物,有助于生产4-溴-6-氮杂吲哚(Prokopov & Yakhontov, 1979)。

有助于电泳分离取代甲基吡啶,通过阳离子表面活性剂改善分离(Wren, 1991)。

3-溴-4-甲基吡啶经历1,3-偶极和迈克尔加成,可用于各种科学研究领域(Banerji et al., 1977)。

安全和危害

3-Bromo-4-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

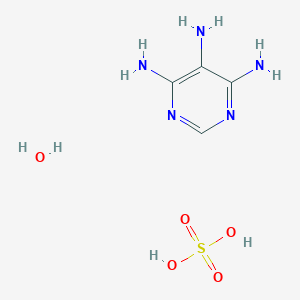

IUPAC Name |

3-bromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQZOLXWFQQJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355828 | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methylpyridine | |

CAS RN |

3430-22-6 | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。